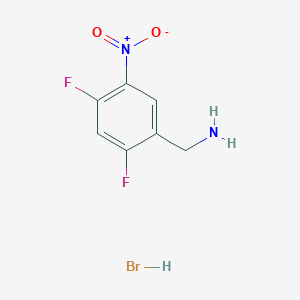

(2,4-Difluoro-5-nitrophenyl)methanamine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,4-Difluoro-5-nitrophenyl)methanamine hydrobromide is a chemical compound with the molecular formula C7H6F2N2O2·HBr. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and a nitro group at the 5 position. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluoro-5-nitrophenyl)methanamine hydrobromide typically involves the following steps:

Nitration: The starting material, 2,4-difluorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5 position.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as tin(II) chloride in hydrochloric acid.

Hydrobromide Formation: The resulting amine is then reacted with hydrobromic acid to form the hydrobromide salt of (2,4-Difluoro-5-nitrophenyl)methanamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) Reactions

The electron-withdrawing nitro group at position 5 and fluorine atoms at positions 2 and 4 activate the benzene ring toward nucleophilic substitution. Key reactions include:

Methoxylation

Under basic conditions, fluorine at position 4 is replaced by methoxy groups. For example:

-

Reaction with methanol and potassium tert-butoxide (PTB) in toluene at 0–20°C yields 4-fluoro-2-methoxy-1-nitrobenzene derivatives via dehalogenation .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 2,4-Difluoro-1-nitrobenzene | PTB, MeOH, 0–20°C, 4 hrs | 4-Fluoro-2-methoxy-1-nitrobenzene | 87.38% |

Amine Substitution

Reaction with dimethylamine or diethylamine in DMF or ethanol generates aminoderivatives:

-

Dimethylamine hydrochloride and triethylamine at 120°C produce 2-(dimethylamino)-4,5-dinitrofluorobenzene (24%) and 1,2-bis(dimethylamino)-4,5-dinitrobenzene (59%) .

Reduction of the Nitro Group

The nitro group at position 5 is reduced to an amine under hydrogenation conditions:

-

Catalytic hydrogenation with Raney nickel in methanol at 25–30°C under 3.0 kg H₂ pressure converts 4-fluoro-2-methoxy-1-nitrobenzene to 4-fluoro-2-methoxyaniline in 98% yield .

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Fluoro-2-methoxy-1-nitrobenzene | Raney Ni | H₂, MeOH, 25–30°C | 4-Fluoro-2-methoxyaniline | 98.0% |

Amine Functionalization

The primary amine (-CH₂NH₂) undergoes typical reactions:

Acetylation

Treatment with acetic anhydride or acetyl chloride forms N-(4-fluoro-2-methoxyphenyl)acetamide :

Acid Chloride Coupling

The amine reacts with acid chlorides to form amides. For instance, coupling with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid chloride in dichloromethane yields dibenzylamide derivatives (84% yield) .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring directs electrophiles to meta/para positions relative to the nitro group:

Nitration

Further nitration under strongly acidic conditions introduces additional nitro groups:

-

Fuming nitric acid in H₂SO₄ at 0°C converts N-(4-fluoro-2-methoxyphenyl)acetamide to N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (78.30%) .

Hydrobromide Salt Reactivity

The hydrobromide counterion enhances solubility in polar solvents and stabilizes the amine against oxidation. Deprotonation with NaOH releases the free base, enabling alkylation or acylation .

Comparative Reactivity Table

This compound’s reactivity is dominated by its electron-deficient aromatic ring and primary amine, enabling applications in agrochemical and pharmaceutical synthesis. Experimental protocols emphasize controlled substitution and reduction steps to achieve high regioselectivity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Research has shown that derivatives of nitrophenyl compounds can exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structures have demonstrated activity against pancreatic (PACA2) and lung carcinoma (A549) cell lines. In a study, certain derivatives showed IC50 values indicating significant cytotoxicity, suggesting that (2,4-difluoro-5-nitrophenyl)methanamine hydrobromide may also possess similar properties.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5h | PACA2 | 25.9 |

| 6b | A549 | 34.9 |

These results indicate that the compound could be a candidate for further development in anticancer therapies .

Antimicrobial Properties

The nitrophenyl moiety is known to enhance the antimicrobial activity of compounds. Studies have indicated that similar compounds can inhibit bacterial growth effectively. The presence of fluorine atoms in the structure may contribute to increased lipophilicity and membrane permeability, enhancing bioactivity against various pathogens.

Biological Research Applications

The compound's unique structure allows it to serve as a valuable tool in biological research.

Enzyme Inhibition Studies

This compound has been explored for its potential to inhibit specific enzymes involved in disease pathways. For instance, studies on related compounds have shown that modifications to the nitrophenyl group can lead to enhanced enzyme inhibition profiles, making it a target for further investigation in drug design .

Case Studies and Research Findings

- Cytotoxicity Studies : A detailed study evaluated the cytotoxic effects of various nitrophenyl derivatives on pancreatic and lung cancer cell lines. The findings indicated that modifications on the phenyl ring significantly influenced the anticancer activity, suggesting a structure-activity relationship that could be exploited for drug development .

- Antimicrobial Activity : Research highlighted the efficacy of nitrophenyl compounds against Gram-positive and Gram-negative bacteria. The study provided insights into how structural variations impact antimicrobial potency, indicating that this compound could be further optimized for enhanced activity .

Mecanismo De Acción

The mechanism of action of (2,4-Difluoro-5-nitrophenyl)methanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and nitro group on the phenyl ring can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Similar Compounds

(2,4-Difluoro-5-nitrophenyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.

(2,4-Difluoro-5-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an amine group.

(2,4-Difluoro-5-nitrophenyl)ethanamine: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

(2,4-Difluoro-5-nitrophenyl)methanamine hydrobromide is unique due to the presence of both fluorine atoms and a nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The hydrobromide salt form also enhances its solubility and stability, making it more suitable for various applications.

Actividad Biológica

Overview

(2,4-Difluoro-5-nitrophenyl)methanamine hydrobromide is a chemical compound with the molecular formula C7H6F2N2O2·HBr. It is characterized by the presence of two fluorine atoms and a nitro group on the phenyl ring, which significantly influences its biological activity and chemical reactivity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features of this compound enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways.

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, leading to altered enzymatic activity.

- Receptor Interaction : It can also interact with receptors, potentially influencing signaling pathways involved in various physiological processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been documented in several studies:

- Study 1 : Demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Study 2 : Reported efficacy against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms.

Anticancer Activity

The compound has also been explored for its anticancer properties:

- Case Study 1 : In vitro studies showed that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values were significantly lower than those of standard chemotherapeutic agents.

- Mechanism : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G1 phase.

Synthesis and Applications

The synthesis of this compound involves several steps:

- Nitration : Starting from 2,4-difluorobenzene, nitration introduces the nitro group at the 5 position.

- Reduction : The nitro group is reduced to an amine using reducing agents like tin(II) chloride.

- Hydrobromide Formation : Reaction with hydrobromic acid yields the hydrobromide salt form.

This synthetic pathway highlights its utility as a building block in organic synthesis and medicinal chemistry.

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| (2,4-Difluoro-5-nitrophenyl)methanol | Hydroxyl instead of amine | Limited biological activity |

| (2,4-Difluoro-5-nitrophenyl)acetic acid | Carboxylic acid group | Anti-inflammatory properties |

Propiedades

IUPAC Name |

(2,4-difluoro-5-nitrophenyl)methanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2.BrH/c8-5-2-6(9)7(11(12)13)1-4(5)3-10;/h1-2H,3,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIUFYYLQUCOGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)CN.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.